molecular formula C19H18N2O2 B4419931 3-(4-methoxyphenyl)-N-quinolin-3-ylpropanamide

3-(4-methoxyphenyl)-N-quinolin-3-ylpropanamide

Cat. No. B4419931
M. Wt: 306.4 g/mol
InChI Key: HQSSLJNIPWCPDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-methoxyphenyl)-N-quinolin-3-ylpropanamide, also known as MPQP, is a synthetic compound with potential applications in scientific research. It belongs to the class of quinoline derivatives and has been studied for its mechanism of action and physiological effects.

Scientific Research Applications

3-(4-methoxyphenyl)-N-quinolin-3-ylpropanamide has been studied for its potential applications in scientific research. It has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various diseases. This compound has also been studied for its potential use as a fluorescent probe for detecting protein aggregation, which is implicated in several neurodegenerative diseases.

Mechanism of Action

The exact mechanism of action of 3-(4-methoxyphenyl)-N-quinolin-3-ylpropanamide is not fully understood. However, studies have shown that it inhibits the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, by blocking the activation of nuclear factor-κB. This compound has also been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of pro-inflammatory prostaglandins.
Biochemical and Physiological Effects
This compound has been shown to have anti-inflammatory and analgesic effects in various animal models. It has been shown to reduce the production of pro-inflammatory cytokines and prostaglandins, which are involved in the inflammatory response. This compound has also been shown to reduce pain and inflammation in animal models of arthritis and neuropathic pain.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(4-methoxyphenyl)-N-quinolin-3-ylpropanamide in lab experiments is its relatively low toxicity compared to other anti-inflammatory drugs. This compound has been shown to have low toxicity in animal studies, making it a potentially safer alternative to other anti-inflammatory drugs. However, one limitation of using this compound is its limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several potential future directions for research on 3-(4-methoxyphenyl)-N-quinolin-3-ylpropanamide. One area of research could be the development of more efficient synthesis methods for this compound, which could make it more accessible for scientific research. Another area of research could be the development of more specific fluorescent probes for detecting protein aggregation, which could be used to study the mechanisms of neurodegenerative diseases. Finally, more studies could be conducted to further understand the mechanism of action and potential therapeutic applications of this compound.

properties

IUPAC Name

3-(4-methoxyphenyl)-N-quinolin-3-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2/c1-23-17-9-6-14(7-10-17)8-11-19(22)21-16-12-15-4-2-3-5-18(15)20-13-16/h2-7,9-10,12-13H,8,11H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQSSLJNIPWCPDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)NC2=CC3=CC=CC=C3N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47204699
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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